molecular formula C17H13ClN4O3S B2908220 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 688337-33-9

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2908220
CAS No.: 688337-33-9
M. Wt: 388.83
InChI Key: XBJIOEWUDKVCQA-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic compound featuring a thioether-linked acetamide bridge connecting an imidazole ring and a nitrophenyl group. Its core structure is of significant interest in medicinal chemistry research, particularly in the development of new bioactive molecules. The presence of the imidazole ring is a key pharmacophore in many biologically active compounds . This structure is found in various pharmaceuticals, including certain antifungal and antibacterial agents. The specific combination of a 4-chlorophenyl-substituted imidazole core connected via a sulfur atom to an acetamide functionality is a motif present in molecules that have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties in preclinical studies . Furthermore, structurally related derivatives bearing electron-withdrawing groups like the 4-nitrophenyl moiety have shown notable cytotoxic activity in in vitro assays against human cancer cell lines, such as breast (MCF7) and colorectal (HCT116) cancers, suggesting its potential as a lead compound in anticancer research . The mechanism of action for such compounds is often multi-faceted. They may interfere with microbial enzyme function or, in the context of cancer, disrupt cellular processes in tumor cells. Research into these mechanisms is ongoing . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-12-1-5-14(6-2-12)21-10-9-19-17(21)26-11-16(23)20-13-3-7-15(8-4-13)22(24)25/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJIOEWUDKVCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of 4-chlorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoacetic acid, to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-nitroaniline in the presence of acetic anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for reduction reactions.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural features, this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.

    Biological Studies: The compound can be used in studies to understand the interaction of imidazole derivatives with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to study the mechanisms of action of similar compounds in biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s biological activity by participating in electron transfer reactions or forming hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro, chloro) enhances molecular polarity and may improve binding to biological targets. For example, compound 10d (4-nitrothiophen-2-yl) exhibits broad-spectrum antimicrobial activity, likely due to increased electrophilicity .
  • Synthetic Yields : Yields for analogous compounds range from 69% to 96%, with higher efficiencies observed in fragment-based approaches (e.g., compound 21 ).
  • Thermal Stability : Melting points for imidazole-acetamide derivatives typically fall between 180–212°C, as seen in compounds 10d–10f , suggesting moderate thermal stability.

Antimicrobial Activity

Compounds 10d–10f were tested against bacterial (e.g., E. coli, S. aureus) and fungal (C. albicans) strains using agar diffusion and MIC assays. Key findings:

  • Compound 10d : MIC = 12.5 µg/mL against S. aureus, comparable to ciprofloxacin (positive control).
  • Compound 10f : Higher nitro-substitution correlated with enhanced antifungal activity (MIC = 6.25 µg/mL against C. albicans).

Cytotoxicity

Imidazole derivatives from showed IC50 values of ~15.67 µg/mL against C6 glioma cells, indicating potent antiproliferative effects. The target molecule’s 4-nitrophenyl group may similarly interact with kinase domains or DNA topoisomerases, though experimental validation is needed.

Spectroscopic and Analytical Data

  • HRMS : Analogues like compound 10d show precise mass matches (e.g., [M + Na]+ = 529.9264), confirming synthetic accuracy.
  • NMR : Imidazole protons in similar compounds resonate at δ 7.2–8.1 ppm (1H NMR), while acetamide carbonyls appear at ~167–170 ppm (13C NMR) .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

This compound features a complex structure characterized by:

  • Imidazole Ring : Contributes to biological interactions.
  • Thioether Linkage : Enhances reactivity and potential biological activity.
  • Nitrophenyl Group : May influence pharmacological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC16H14ClN3O2S
Molecular Weight353.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring can bind to enzymes, potentially inhibiting their activity. For instance, it may inhibit kinases involved in cancer progression.
  • Receptor Modulation : The compound may modulate the activity of specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge reactive oxygen species (ROS), thus reducing oxidative stress in cells.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Antitumor Activity

Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation. For example:

  • Inhibition of Raf Kinase : Critical for cell growth signaling pathways.

Antimicrobial Properties

The structural components suggest potential efficacy against various microbial strains:

  • Bacterial Activity : Effective against Salmonella typhi and Bacillus subtilis.

Anti-inflammatory Effects

Research has indicated that related compounds can inhibit inflammatory responses, suggesting potential neuroprotective roles in conditions such as Parkinson's disease.

Case Studies

  • Anticancer Study : A study involving a similar imidazole derivative showed a significant reduction in tumor size in murine models, indicating promising anticancer properties.
  • Antimicrobial Assessment : Laboratory tests revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, confirming its broad-spectrum antimicrobial activity.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, comparisons with other imidazole-thiazole derivatives are essential.

Compound NameBiological ActivityMechanism of Action
Imidazole AAnticancerEnzyme inhibition
Thiazole BAntimicrobialMembrane disruption
This CompoundAntitumor, Antimicrobial, Anti-inflammatoryEnzyme inhibition, Receptor modulation

Q & A

Q. Answer :

  • Temperature control : Maintain 60–80°C during acylation to minimize side reactions (e.g., hydrolysis of the chloroacetamide group) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
  • Flow chemistry : Continuous flow reactors reduce reaction time and improve reproducibility for imidazole cyclization steps .
    Data contradiction : Some studies report lower yields (~40%) with aqueous workup due to solubility issues, suggesting anhydrous conditions may be preferable .

Basic: What spectroscopic methods are critical for structural characterization?

Q. Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the imidazole ring (e.g., δ 7.2–8.1 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.5 ppm for CH₂) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 429.04 for C₁₇H₁₂ClN₄O₃S) .
  • FT-IR : Identify thioether (C-S, ~650 cm⁻¹) and nitro group (N-O, ~1520 cm⁻¹) stretches .

Advanced: How do structural modifications impact bioactivity?

Q. Answer :

  • Nitro group position : The 4-nitrophenyl moiety enhances electrophilicity, potentially increasing interactions with cysteine residues in enzyme targets (e.g., kinases) .
  • SAR insights : Substitution at the imidazole 5-position (e.g., with 3-nitrophenyl) reduces antimicrobial activity by 50% compared to 4-chlorophenyl analogs, suggesting steric/electronic sensitivity .
    Data contradiction : Some studies report conflicting IC₅₀ values for antiparasitic activity, possibly due to assay variability (e.g., cell permeability differences in Plasmodium vs. Leishmania models) .

Basic: What in vitro assays are recommended for initial biological screening?

Q. Answer :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (S. aureus) and fungi (C. albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with cisplatin as a positive control .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or urease inhibition, correlating with anti-inflammatory potential .

Advanced: How can researchers resolve discrepancies in bioactivity data across studies?

Q. Answer :

  • Control standardization : Use identical cell lines/species (e.g., ATCC-certified HeLa cells) and normalize to reference inhibitors .
  • Solubility adjustments : Pre-dissolve compounds in DMSO (<0.1% v/v) to avoid aggregation artifacts .
  • Metabolic stability testing : LC-MS analysis of compound degradation in liver microsomes to assess false-negative results .

Basic: What are the compound’s key physicochemical properties?

Q. Answer :

  • Molecular weight : 429.82 g/mol (C₁₇H₁₂ClN₄O₃S).
  • LogP : ~3.1 (predicted via ChemAxon), indicating moderate lipophilicity .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO or PEG-400 for in vitro studies .

Advanced: What computational methods support mechanistic studies?

Q. Answer :

  • Docking simulations (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR kinase) using the nitro group as a hydrogen-bond acceptor .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic analogs .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., Cl, NO₂) with IC₅₀ data to guide optimization .

Basic: How is stability assessed under storage conditions?

Q. Answer :

  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials at -20°C to prevent nitro group photoreduction .

Advanced: What strategies mitigate toxicity in preclinical development?

Q. Answer :

  • Prodrug design : Mask the nitro group as a nitroreductase-sensitive moiety (e.g., nitroimidazole) to reduce off-target effects .
  • Metabolite profiling : Identify hepatotoxic metabolites (e.g., nitroso intermediates) via LC-MS/MS .
  • Selective targeting : Conjugate with folate or peptides to enhance tumor specificity .

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